Mercuric benzoate

Catalog No.
S587515
CAS No.
583-15-3
M.F
C14H10HgO4
M. Wt
442.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercuric benzoate

CAS Number

583-15-3

Product Name

Mercuric benzoate

IUPAC Name

mercury(2+);dibenzoate

Molecular Formula

C14H10HgO4

Molecular Weight

442.82 g/mol

InChI

InChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2

InChI Key

FJKFBLLIOVQLFS-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2]

solubility

SOL IN AMMONIUM CHLORIDE; BENZENE
Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water.

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2]

The exact mass of the compound Mercuric benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ammonium chloride; benzenesoluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mercuric benzoate (Hg(C6H5COO)2) is a specialized organometallic mercury(II) carboxylate utilized primarily as a controlled-release electrophile in organic synthesis and a structurally directing node in coordination chemistry. Unlike simple inorganic halides, it features two bulky benzoate ligands that modulate the Lewis acidity of the central mercury atom. It presents as a light-sensitive white crystalline solid with a defined melting point of 165–167 °C. In procurement contexts, it is selected over more common mercury salts when a process requires specific solubility parameters—such as solubility in benzene or ammonium benzoate solutions—or when the steric bulk of the benzoate leaving group is necessary to control reaction kinetics and regioselectivity in oxymercuration or metathesis workflows [1].

Substituting mercuric benzoate with generic mercury(II) salts like mercuric acetate or mercuric chloride frequently leads to process failures in regioselective synthesis and coordination polymer assembly. Mercuric acetate is highly soluble and highly electrophilic, which can cause runaway kinetics, poor selectivity, or unwanted carbocation rearrangements in sensitive alkene additions. Conversely, mercuric chloride is a harsh Lewis acid that lacks the organic compatibility and bridging carboxylate functionality required for synthesizing metal-organic frameworks (MOFs) or aryl mercuric benzoates. Furthermore, the specific solubility profile of mercuric benzoate—exhibiting controlled solubility in water (approx. 1.2 g/100 mL at 15 °C) while remaining processable in aromatic solvents like benzene—cannot be replicated by these common alternatives, making it non-interchangeable for specialized catalytic and structural applications [1].

Steric Modulation of Electrophilicity in Oxymercuration

In electrophilic addition reactions to alkenes, the choice of the mercury(II) carboxylate directly dictates the reaction rate and regioselectivity. Mercuric acetate acts as a highly reactive electrophile due to the small, weakly coordinating acetate ligands, often leading to rapid but less selective mercurinium ion formation. In contrast, mercuric benzoate utilizes the steric bulk and electron-donating nature of the benzoate ligands to attenuate the Lewis acidity of the Hg2+ center. This results in slower, more controlled reaction kinetics, which is critical for preventing unwanted carbocation rearrangements in complex, highly substituted substrates [1].

Evidence DimensionLigand Steric Bulk and Electrophilicity
Target Compound DataBulky benzoate ligands; attenuated Hg2+ electrophilicity
Comparator Or BaselineMercuric acetate: Small acetate ligands; high electrophilicity
Quantified DifferenceProvides slower, controlled kinetics vs. rapid/unselective addition
ConditionsElectrophilic addition / oxymercuration-demercuration workflows

Allows chemists to achieve higher regioselectivity and prevent side reactions when hydrating complex or sterically hindered alkenes.

Aqueous Solubility and Controlled Ion Release

The solubility profile of a mercury salt dictates its processability in aqueous and biphasic systems. Mercuric acetate is highly soluble in water (approx. 40 g/100 mL at 20 °C), which leads to immediate and complete dissociation, flooding the system with Hg2+ ions. Mercuric benzoate, however, demonstrates a significantly lower and highly temperature-dependent aqueous solubility of 1.2 g/100 mL at 15 °C, rising to 2.5 g/100 mL at 100 °C. This restricted solubility enables mercuric benzoate to act as a controlled-release reservoir of mercury(II) ions in solution, which is advantageous for metathesis reactions and processes requiring slow, continuous metal availability without the spikes in concentration that cause precipitation of side products [1].

Evidence DimensionAqueous Solubility (g/100 mL)
Target Compound Data1.2 g/100 mL (at 15 °C)
Comparator Or BaselineMercuric acetate: ~40 g/100 mL (at 20 °C)
Quantified Difference>30-fold reduction in baseline aqueous solubility
ConditionsAqueous solution, standard atmospheric pressure

Essential for procurement in processes requiring slow, controlled release of mercury ions rather than immediate saturation.

Thermal Stability and Melting Point Profile

Thermal properties are critical for the safe handling and melt-processing of organomercury compounds. Mercuric benzoate exhibits a precise melting point of 165–167 °C. In contrast, mercuric chloride melts at a much higher temperature (277 °C) but is notorious for its significant volatility and sublimation even at lower temperatures, posing severe inhalation hazards and stoichiometry loss during heating. Mercuric benzoate's stable crystalline form and defined melting range allow for precise thermal control during the synthesis of aryl mercuric benzoates, where the reaction temperature must be maintained strictly below the melting point of the salt mixture to ensure high-purity crystallization [1].

Evidence DimensionMelting Point and Volatility
Target Compound Data165–167 °C melting point; stable solid
Comparator Or BaselineMercuric chloride: 277 °C melting point; highly volatile/sublimes
Quantified Difference110 °C lower melting point with significantly reduced sublimation risk
ConditionsStandard laboratory heating and crystallization protocols

Improves safety and stoichiometric reliability during high-temperature synthesis compared to volatile inorganic mercury salts.

Suitability as a Node in Coordination Polymers

In the synthesis of metal-organic frameworks (MOFs) and coordination polymers, the structural geometry of the metal precursor is paramount. Mercuric chloride provides only terminal halide ligands, limiting its ability to form extended 3D networks. Mercuric benzoate provides bidentate benzoate ligands that can act as bridging or terminating nodes in complex polymer assemblies, such as those involving 4,4'-bipyridyl-N,N'-dioxide co-ligands. The steric bulk of the benzoate group directs the crystallization process, favoring specific cis μ2-η1:η1 coordination modes that are impossible to achieve with simple halides or the much smaller acetate ligands[1].

Evidence DimensionLigand Coordination Geometry
Target Compound DataBulky, bidentate benzoate bridging/terminating capability
Comparator Or BaselineMercuric chloride: Terminal halide coordination only
Quantified DifferenceEnables multi-dimensional polymer network formation vs. discrete complexes
ConditionsCoordination polymer / MOF crystallization

Procuring the benzoate salt is mandatory for material scientists engineering specific steric environments in mercury-based coordination polymers.

Regioselective Oxymercuration-Demercuration

Due to its bulky benzoate ligands, mercuric benzoate is strategically selected for the hydration of sterically hindered or complex alkenes where mercuric acetate would cause unwanted carbocation rearrangements or poor regioselectivity. Its attenuated electrophilicity ensures a controlled reaction rate, making it highly suitable for the synthesis of sensitive pharmaceutical intermediates and specialized alcohols [1].

Synthesis of Aryl Mercuric Benzoates via Metathesis

Mercuric benzoate serves as a defined intermediate or reference material in the production of aryl mercuric benzoates. Its specific thermal profile (melting point 165–167 °C) and controlled solubility allow manufacturers to optimize crystallization yields by carefully maintaining temperatures just below the melting point, a process unachievable with highly soluble acetates [2].

Precursor for Mercury-Based Coordination Polymers

In materials science, mercuric benzoate is procured as a structural node for synthesizing specialized metal-organic frameworks (MOFs) and coordination polymers. The benzoate ligands provide necessary steric direction and bridging capabilities—especially when paired with co-ligands like bipyridyl-N,N'-dioxide—that simple inorganic mercury salts like mercuric chloride cannot provide [3].

Controlled-Release Catalysis in Biphasic Systems

Leveraging its low but temperature-dependent aqueous solubility (1.2 g/100 mL at 15 °C), mercuric benzoate is utilized in biphasic catalytic systems requiring a slow, steady release of Hg2+ ions. This prevents the rapid precipitation of side products and catalyst poisoning that typically occurs when using highly soluble salts like mercuric acetate [2].

Physical Description

Mercury benzoate appears as a white crystalline odorless solid. Melting point 165°C. Sensitive to light. Highly toxic by inhalation and ingestion.

Color/Form

White crystals

Melting Point

165 °C

UNII

6FAM9V1P3E

Other CAS

583-15-3

Wikipedia

Mercuric benzoate

Methods of Manufacturing

By adding potassium bromide to a solution of a mercuric salt and crystallizing benzoate.

Storage Conditions

PROTECT FROM LIGHT

Dates

Last modified: 02-18-2024

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